![molecular formula C16H14O2 B14777730 2',6'-Dimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde](/img/structure/B14777730.png)
2',6'-Dimethyl-[1,1'-biphenyl]-3,5-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde is an organic compound with the molecular formula C16H14O2 It is a derivative of biphenyl, characterized by the presence of two methyl groups at the 2’ and 6’ positions and two aldehyde groups at the 3 and 5 positions on the biphenyl ring
Vorbereitungsmethoden
The synthesis of 2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the use of Grignard reagents, which react with corresponding halogenated biphenyl derivatives to form the desired compound .
Industrial production methods for this compound may involve large-scale application of these synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as availability of starting materials, cost, and desired scale of production.
Analyse Chemischer Reaktionen
2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde exerts its effects depends on its interaction with molecular targets. For example, in biological systems, the aldehyde groups can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The biphenyl core provides a rigid and planar structure that can interact with aromatic residues in proteins, influencing binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde can be compared with other biphenyl derivatives, such as:
1,1’-Biphenyl: The parent compound, which lacks the methyl and aldehyde groups, making it less reactive and less versatile in chemical synthesis.
2,2’-Dimethylbiphenyl: A similar compound with methyl groups at the 2 and 2’ positions, but without the aldehyde groups, resulting in different reactivity and applications.
2,6-Dimethyl-1,1’-biphenyl: Another derivative with methyl groups at the 2 and 6 positions, but without the aldehyde groups, leading to different chemical behavior and uses.
The presence of both methyl and aldehyde groups in 2’,6’-Dimethyl-[1,1’-biphenyl]-3,5-dicarbaldehyde makes it unique and valuable for specific applications that require these functional groups.
Eigenschaften
Molekularformel |
C16H14O2 |
|---|---|
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
5-(2,6-dimethylphenyl)benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C16H14O2/c1-11-4-3-5-12(2)16(11)15-7-13(9-17)6-14(8-15)10-18/h3-10H,1-2H3 |
InChI-Schlüssel |
YLRWJSAZDJVXOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C2=CC(=CC(=C2)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


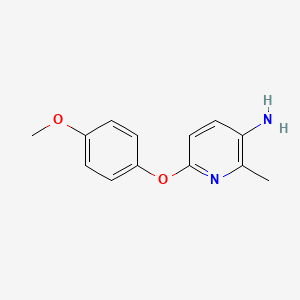
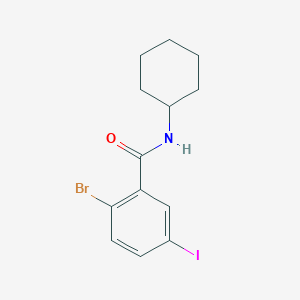
![2-(5-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14777660.png)
![4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethenyl]benzenesulfonyl fluoride](/img/structure/B14777662.png)
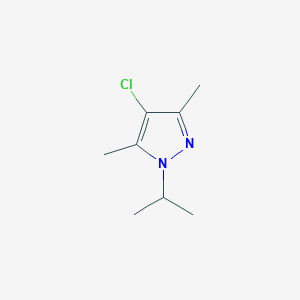

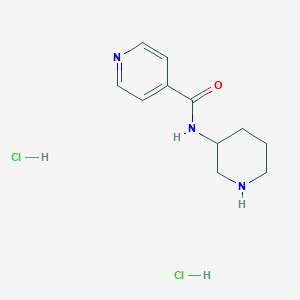
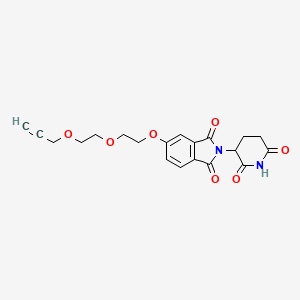
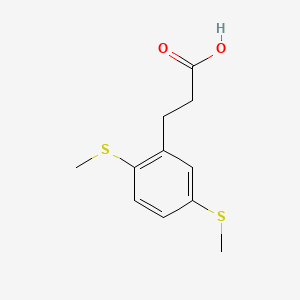

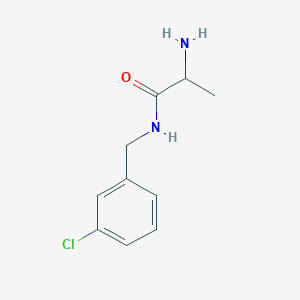
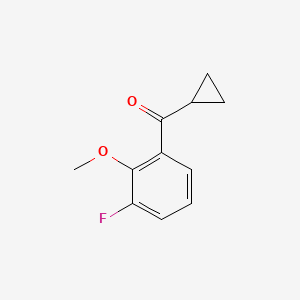

![4,4,5,5-Tetramethyl-2-(4-phenylbicyclo[2.1.1]hexan-1-yl)-1,3,2-dioxaborolane](/img/structure/B14777735.png)
